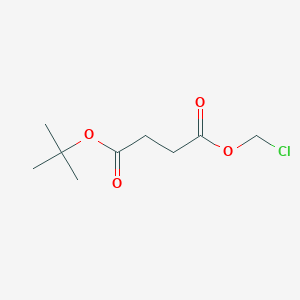

tert-Butyl (chloromethyl) succinate

Description

Contextualization within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms in their structure. Their chemistry is largely dictated by the nature and position of the halogen, which significantly influences the molecule's reactivity. Specifically, α-halo esters, where the halogen is attached to the carbon adjacent to the carbonyl group, are potent alkylating agents. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

Tert-Butyl (chloromethyl) succinate (B1194679) fits within this class as it contains a chloromethyl ester group. This functionality is a key reactive site, enabling the introduction of the succinate moiety into other molecules through nucleophilic substitution reactions. The broader family of halogenated compounds, particularly those containing chlorine and bromine, are integral to many industrial and pharmaceutical applications guidechem.com.

Overview of Structural Features and Reactivity Principles

The structure of tert-Butyl (chloromethyl) succinate presents two key reactive centers: the chloromethyl group and the tert-butyl ester group.

The chloromethyl ester functionality is the primary site of reactivity. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of a wide range of nucleophiles, making the compound a useful building block for creating larger, more complex molecules. The reactivity of this site is analogous to that of other α-halo carbonyl compounds, which readily undergo SN2 reactions.

The tert-butyl ester group, on the other hand, is a sterically hindered ester. This bulkiness provides a degree of chemical stability and can be used as a protecting group for the carboxylic acid. The tert-butyl group can be selectively cleaved under specific acidic conditions, regenerating the carboxylic acid. This differential reactivity between the two ester groups is a significant advantage in multi-step syntheses, allowing for sequential chemical modifications. The synthesis of related tert-butyl esters, such as di-tert-butyl succinate, has been achieved through methods like the proton-catalyzed esterification of succinic acid with isobutene nih.gov. Similarly, the formation of tert-butyl chloride from tert-butyl alcohol and hydrochloric acid is a well-established SN1 reaction rsc.orgyoutube.comodinity.comyoutube.comlibretexts.org.

The combination of a reactive alkylating site and a cleavable ester group in a single molecule makes this compound a versatile tool for organic chemists.

Current Research Landscape and Emerging Academic Interest

While specific research focused exclusively on this compound is still emerging, its role as a synthetic intermediate is becoming more apparent. A key application lies in its use as a raw material for the synthesis of other organic compounds guidechem.com. For instance, related chloromethyl esters have been utilized in the preparation of prodrugs to enhance the water solubility of parent drug molecules researchgate.net.

The broader class of succinate derivatives is also a subject of ongoing research. For example, monosubstituted succinic acids are prepared through the alkylation of the dianion of tert-butyl succinate researchgate.net. Furthermore, succinate esters are being investigated for their potential as insulinotropic agents in the treatment of diabetes.

The interest in bifunctional molecules like this compound is driven by the need for efficient and versatile building blocks in drug discovery and materials science. The ability to introduce a succinate linker with a handle for further functionalization is a valuable synthetic strategy. As the demand for complex and precisely engineered molecules grows, the academic and industrial interest in compounds like this compound is expected to increase.

Chemical Compound Information

| Compound Name |

| This compound |

| 4-O-tert-butyl 1-O-(chloromethyl) butanedioate |

| di-tert-butyl succinate |

| tert-butyl chloride |

| tert-butyl alcohol |

| hydrochloric acid |

| succinic acid |

| isobutene |

| chloromethyl di-tert-butylphosphate |

| monosubstituted succinic acids |

| Bromine |

| Chlorine |

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-O-tert-butyl 1-O-(chloromethyl) butanedioate | google.com |

| CAS Number | 432037-43-9 | google.com |

| Molecular Formula | C₉H₁₅ClO₄ | google.com |

| Molecular Weight | 222.66 g/mol | google.com |

| Boiling Point | 255 °C | guidechem.com |

| Flash Point | 93 °C | guidechem.com |

| Density | 1.139 g/cm³ | rsc.org |

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(chloromethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHMWPBRDVLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595289 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432037-43-9 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Chloromethyl Succinate

Established and Evolving Synthetic Routes for tert-Butyl (chloromethyl) succinate (B1194679)

The primary route to tert-butyl (chloromethyl) succinate hinges on a two-step process: the synthesis of mono-tert-butyl succinate followed by its conversion to the final product. This approach allows for the selective introduction of two different ester groups.

Synthesis via Mono-tert-butyl succinate Esterification

The most common and established method for producing this compound begins with the preparation of its precursor, mono-tert-butyl succinate. This is typically achieved through the reaction of succinic anhydride (B1165640) with tert-butanol (B103910). Current time information in Bangalore, IN.sigmaaldrich.com This reaction results in the opening of the anhydride ring to form the mono-ester.

Following the formation of mono-tert-butyl succinate, the remaining free carboxylic acid group is then esterified to introduce the chloromethyl group. A prevalent method for this transformation involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a source of formaldehyde (B43269), such as paraformaldehyde or trioxane (B8601419), in the presence of a Lewis acid catalyst. This two-step sequence, starting from the mono-ester, is a reliable pathway to this compound. In a patent describing the synthesis of mebendazole (B1676124) prodrugs, this compound is used as a reagent, implying its synthesis is a known process. google.com

Exploration of Alternative Esterification Protocols

While the acid chloride route is well-established, other esterification protocols can be considered for the synthesis of this compound. General methods for esterification that could be adapted include:

Direct esterification with chloromethylating agents: In principle, direct esterification of mono-tert-butyl succinate with a reactive chloromethylating agent could yield the desired product. However, the reactivity and stability of such agents require careful consideration.

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used for ester synthesis, particularly for sterically hindered alcohols. nih.gov This method, known as Steglich esterification, could potentially be applied to the formation of the chloromethyl ester from mono-tert-butyl succinate.

Alkylation of the carboxylate: The carboxylate salt of mono-tert-butyl succinate could be reacted with a suitable chloromethyl halide. The use of a phase-transfer catalyst can facilitate such reactions between a water-soluble carboxylate and an organic-soluble alkylating agent.

Mechanistic Considerations in Ester Bond Formation

The formation of the initial tert-butyl ester from succinic anhydride and tert-butanol proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride.

The subsequent conversion of the carboxylic acid group of mono-tert-butyl succinate to the chloromethyl ester via the acid chloride route involves a multi-step mechanism. First, the carboxylic acid is converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). organic-chemistry.org

Precursors and Reagents in this compound Synthesis

The successful synthesis of this compound is dependent on the appropriate selection and use of precursors and reagents.

Role of Succinic Acid Derivatives

Succinic acid and its derivatives are the foundational building blocks for this synthesis.

Succinic Anhydride: This is the preferred starting material for the synthesis of mono-tert-butyl succinate. Its cyclic and strained nature makes it susceptible to ring-opening by nucleophiles like tert-butanol. Current time information in Bangalore, IN.

Mono-tert-butyl succinate: This is the key intermediate, possessing both a stable tert-butyl ester and a reactive carboxylic acid group, allowing for the subsequent selective introduction of the chloromethyl ester. sigmaaldrich.com

Table 1: Key Succinic Acid Derivatives and Their Roles

| Compound Name | Chemical Formula | Role in Synthesis |

| Succinic Anhydride | C₄H₄O₃ | Starting material for mono-tert-butyl succinate |

| Mono-tert-butyl succinate | C₈H₁₄O₄ | Key intermediate with a free carboxylic acid group |

Application of Chloromethylating Agents

A variety of reagents can be employed to introduce the chloromethyl group onto the carboxylic acid.

Thionyl Chloride (SOCl₂): This reagent is primarily used to convert the carboxylic acid of mono-tert-butyl succinate into the highly reactive succinoyl chloride intermediate. organic-chemistry.org

Formaldehyde and its Equivalents: Paraformaldehyde and trioxane are common, stable sources of formaldehyde used in the formation of the chloromethyl ester from the acid chloride. organic-chemistry.org

Chloromethyl Chlorosulfate (B8482658): This is another effective reagent for the synthesis of chloromethyl esters from carboxylic acids under phase-transfer conditions. chemsrc.com

Hydrogen Chloride (HCl): In conjunction with formaldehyde, HCl can be used for chloromethylation reactions, often catalyzed by a Lewis acid. It's important to note that the combination of formaldehyde and HCl can generate the highly carcinogenic bis(chloromethyl) ether as a byproduct, necessitating careful handling and reaction control.

Table 2: Common Chloromethylating Agents and Their Applications

| Reagent | Chemical Formula | Application |

| Thionyl Chloride | SOCl₂ | Conversion of carboxylic acid to acid chloride |

| Paraformaldehyde | (CH₂O)n | Formaldehyde source for chloromethyl ester formation |

| Trioxane | C₃H₆O₃ | Formaldehyde source for chloromethyl ester formation |

| Chloromethyl Chlorosulfate | ClCH₂OSO₂Cl | Direct chloromethylating agent for carboxylic acids |

| Hydrogen Chloride | HCl | Used with formaldehyde for chloromethylation |

Catalytic Systems and Additives in Synthesis

The successful synthesis of this compound hinges on the judicious selection of catalysts and additives for each synthetic step. The initial mono-esterification of succinic acid to form mono-tert-butyl succinate and the subsequent chloromethylation of the remaining carboxylic acid group are distinct transformations that benefit from different catalytic approaches.

For the selective mono-tert-butylation of succinic acid, a common method involves the reaction of succinic anhydride with tert-butanol. This reaction can be facilitated by the use of catalysts such as dimethylaminopyridine (DMAP) and triethylamine (B128534) in a suitable solvent like toluene (B28343) sigmaaldrich.com. Another approach is the direct esterification of succinic acid with isobutene, which is effectively catalyzed by proton-donating acids. Sulfuric acid is a conventional choice, though its concentration needs careful control to balance catalytic activity with minimizing side reactions google.com. Solid acid catalysts, such as strongly acidic ion-exchange resins (e.g., Dowex 50WX2) psu.edursc.org and bifunctional alumina (B75360) catalysts rsc.orgresearchgate.net, offer advantages in terms of ease of separation and potential for high selectivity. These heterogeneous catalysts can provide a surface environment that favors the mono-esterification process psu.eduresearchgate.net.

The second step, the chloromethylation of the carboxylic acid group of mono-tert-butyl succinate, can be achieved through several methods. One established method for generating chloromethyl esters is the reaction of the corresponding carboxylic acid chloride with formaldehyde or a formaldehyde donor in the presence of a Lewis acid catalyst like ferric chloride or stannic chloride google.com. Alternatively, chloromethyl chlorosulfate has been reported as an excellent reagent for the synthesis of chloromethyl esters under phase-transfer conditions tandfonline.com. Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases, and it can enhance reaction rates and yields in esterification processes mdpi.comacs.org. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), are common phase-transfer catalysts that facilitate the transfer of the carboxylate anion from an aqueous or solid phase to an organic phase where the reaction with the chloromethylating agent occurs mdpi.comtandfonline.com. The choice of the phase-transfer catalyst and its counter-ion can significantly influence the reaction rate cdnsciencepub.com.

| Reaction Step | Catalytic System/Additive | Function | References |

| Mono-tert-butylation of Succinic Acid | Dimethylaminopyridine (DMAP) / Triethylamine | Base catalysts for reaction of succinic anhydride with tert-butanol | sigmaaldrich.com |

| Sulfuric Acid | Proton-donating acid catalyst for reaction with isobutene | google.com | |

| Ion-Exchange Resins (e.g., Dowex 50WX2) | Heterogeneous acid catalyst, facilitates selective mono-esterification | psu.edursc.org | |

| Bifunctional Alumina | Heterogeneous catalyst with balanced acidity/basicity for selectivity | rsc.orgresearchgate.net | |

| Chloromethylation of Mono-tert-butyl succinate | Ferric Chloride / Stannic Chloride | Lewis acid catalysts for reaction of acid chloride with formaldehyde | google.com |

| Chloromethyl Chlorosulfate | Reagent for direct chloromethyl ester formation | tandfonline.com | |

| Phase-Transfer Catalysts (e.g., TBAB) | Facilitate transfer of carboxylate anion in heterogeneous reactions | mdpi.comtandfonline.comcdnsciencepub.com |

Optimization Strategies for this compound Preparation

The development of an efficient and high-yielding synthesis of this compound necessitates careful optimization of the reaction conditions, diligent management of impurities, and the design of scalable protocols.

Optimizing the reaction conditions for both the mono-tert-butylation and the subsequent chloromethylation is crucial for maximizing the yield and selectivity of the desired product.

For the mono-tert-butylation of succinic acid , key parameters to control include temperature, reactant stoichiometry, and water removal. In Fischer-Speier esterifications, using an excess of one reactant (in this case, either succinic acid or the tert-butylating agent) can drive the equilibrium towards the product side. However, for selective mono-esterification, a more controlled stoichiometry is often preferred. The removal of water, a byproduct of esterification, is a critical factor in achieving high conversion. This can be accomplished by azeotropic distillation using a Dean-Stark trap, particularly when using solvents like toluene masterorganicchemistry.com. The reaction temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, such as the di-tert-butyl succinate. For instance, the esterification of succinic acid with isobutene using sulfuric acid as a catalyst is typically carried out at low temperatures (e.g., 263 to 333 K) to control the exothermic reaction and improve the purity of the product google.com.

In the chloromethylation step , the choice of solvent and the reactivity of the chloromethylating agent are important considerations. The use of phase-transfer catalysis can be optimized by adjusting the concentration of the catalyst, the nature of the organic solvent, and the pH of the aqueous phase (if present) acs.org. The reaction temperature must be carefully controlled to prevent decomposition of the product or the chloromethylating agent.

| Parameter | Optimization Strategy | Impact on Yield and Selectivity | References |

| Reactant Stoichiometry | Precise control of the molar ratio of succinic acid/anhydride to the tert-butylating agent. | Favors mono-esterification over di-esterification. | psu.edu |

| Water Removal | Use of a Dean-Stark trap or molecular sieves. | Drives the esterification equilibrium towards the product, increasing yield. | masterorganicchemistry.com |

| Temperature Control | Maintaining optimal temperature for each step (e.g., low temperature for isobutene reaction). | Minimizes side reactions and decomposition, enhancing purity and yield. | google.com |

| Catalyst Loading | Optimizing the amount of acid catalyst or phase-transfer catalyst. | Maximizes reaction rate while minimizing potential side reactions. | cdnsciencepub.com |

| Solvent Choice | Selecting an appropriate solvent for each reaction step based on reactant solubility and reaction type. | Can influence reaction rate and ease of product isolation. | acs.org |

A thorough understanding of the potential impurities that can form during the synthesis of this compound is essential for developing effective mitigation strategies and ensuring the final product's purity. Impurity profiling involves the identification and quantification of these unwanted substances mt.com.

In the mono-tert-butylation step , the primary impurity of concern is the di-tert-butyl succinate . Its formation can be minimized by carefully controlling the stoichiometry of the reactants and the reaction time. Using a solid acid catalyst can also enhance selectivity towards the mono-ester psu.eduresearchgate.net. Unreacted succinic acid would be another potential impurity.

The chloromethylation step can introduce several other impurities. If the reaction does not go to completion, unreacted mono-tert-butyl succinate will remain. Side reactions involving the chloromethylating agent can also occur. For example, the use of formaldehyde and HCl can lead to the formation of the highly carcinogenic bis(chloromethyl) ether as a trace impurity, necessitating strict safety precautions and reaction control jk-sci.com. The stability of the product itself under the reaction conditions is also a factor; prolonged reaction times or elevated temperatures could lead to degradation.

Mitigation of these impurities involves a combination of optimizing reaction conditions to prevent their formation and implementing effective purification methods. Purification techniques such as distillation under reduced pressure and column chromatography are often employed to separate the desired product from byproducts and unreacted starting materials google.com.

| Potential Impurity | Originating Step | Mitigation Strategy | References |

| Di-tert-butyl succinate | Mono-tert-butylation | Control stoichiometry, reaction time; use of selective catalysts. | google.compsu.eduresearchgate.net |

| Succinic Acid | Mono-tert-butylation | Drive reaction to completion; purification. | google.com |

| Mono-tert-butyl succinate | Chloromethylation | Ensure complete reaction; purification. | |

| Bis(chloromethyl) ether | Chloromethylation (if using formaldehyde/HCl) | Strict control of reaction conditions; use of alternative chloromethylating agents. | jk-sci.com |

| Diaryl- or dialkylmethane derivatives | Chloromethylation (side reaction) | Optimization of catalyst and reaction conditions. | jk-sci.com |

Transitioning a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness numberanalytics.com. For the synthesis of this compound, several factors are key to developing a scalable protocol.

The use of heterogeneous catalysts , such as ion-exchange resins or supported metal oxides, is highly advantageous for large-scale operations. These catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling, which reduces waste and cost psu.eduresearchgate.net.

Continuous flow reactors offer significant advantages over traditional batch reactors for industrial-scale esterification numberanalytics.com. They provide better control over reaction parameters such as temperature and residence time, leading to improved consistency in product quality and higher yields. The enhanced heat and mass transfer in flow reactors also improves safety, particularly for exothermic reactions.

The choice of reagents and solvents must also be considered from a scalability perspective. Reagents should be readily available and cost-effective. Solvents should be chosen not only for their performance in the reaction but also for their ease of recovery and recycling, as well as their environmental impact and safety profile.

Finally, a robust and validated analytical method for in-process control is essential for monitoring the progress of the reaction and ensuring that it proceeds as expected. This allows for timely adjustments to be made, preventing batch failures and ensuring consistent product quality.

| Scalability Consideration | Strategy | Benefits | References |

| Catalyst Selection | Use of heterogeneous catalysts (e.g., ion-exchange resins). | Ease of separation, reusability, reduced waste. | psu.eduresearchgate.net |

| Reactor Technology | Implementation of continuous flow reactors. | Improved control, safety, consistency, and yield. | numberanalytics.com |

| Reagent and Solvent Management | Selection of cost-effective, safe, and recyclable materials. | Reduced environmental impact and operational costs. | |

| Process Analytical Technology (PAT) | In-process monitoring of reaction progress. | Real-time control, ensures consistent product quality, prevents batch failures. | mt.com |

Mechanistic Investigations of Reactions Involving Tert Butyl Chloromethyl Succinate

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of tert-butyl (chloromethyl) succinate (B1194679) is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group and the properties of the two distinct ester functionalities.

The chloromethyl group (–CH₂Cl) is a key site for nucleophilic substitution reactions. The pathway of this substitution, whether it is a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism, is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.org

In a typical Sₙ2 reaction, a nucleophile directly attacks the carbon atom of the chloromethyl group, leading to the simultaneous displacement of the chloride ion. This process involves a single transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. libretexts.org For chloromethane, a simple analogue, the reaction with hydroxide (B78521) ion is a classic example of an Sₙ2 pathway. libretexts.org Given the primary nature of the carbon center in the chloromethyl group of tert-butyl (chloromethyl) succinate, the Sₙ2 mechanism is generally favored, especially with strong nucleophiles in aprotic polar solvents.

Conversely, an Sₙ1 mechanism would involve the initial, slow departure of the chloride ion to form a carbocation intermediate (⁺CH₂–O–C(=O)–). slideshare.net This carbocation would then be rapidly attacked by a nucleophile. slideshare.net However, primary carbocations are inherently unstable, making the Sₙ1 pathway less likely for the chloromethyl group under most conditions. The stability of any potential carbocation intermediate is a crucial factor in determining the reaction pathway. For instance, the solvolysis of tert-butyl chloride proceeds readily via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. slideshare.net

In some cases, particularly with certain chloromethylated phenols, the reaction with anilines has been shown to proceed through the elimination of hydrogen chloride to form a quinone methide intermediate, which is then attacked by the nucleophile. rsc.org While a direct analogy, this highlights that intermediate formation can be complex and substrate-dependent.

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. Since the chloromethyl group of this compound is achiral, reactions at this center will not directly lead to stereoisomers unless a new chiral center is formed upon reaction with a chiral nucleophile.

However, if we consider a hypothetical chiral analogue, the stereochemistry would be revealing. An Sₙ2 reaction at a chiral center is known to proceed with an inversion of configuration. slideshare.net This is a direct consequence of the backside attack of the nucleophile. In contrast, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, producing a mixture of both retention and inversion products. slideshare.net

While the succinate backbone of this compound is itself achiral, the principles of stereochemistry become critical in more complex molecules where this moiety might be incorporated. For example, in the reactions of chiral 3-hexyl tosylate, the stereochemistry of the elimination products is highly dependent on the base and solvent system used. youtube.com

The tert-butyl ester group can participate in radical reactions, typically involving the cleavage of the C-O bond. While less common than nucleophilic acyl substitution, these radical processes can be initiated under specific conditions, such as photolysis or in the presence of radical initiators.

The tert-butyl group itself is a source of the relatively stable tert-butyl radical, ((CH₃)₃C•). researchgate.net This radical is a highly reactive intermediate that can engage in substitution, addition, and rearrangement reactions. researchgate.net For instance, the deprotection of tert-butyl esters can be facilitated by a triarylamminium radical cation, which catalytically mediates the cleavage of the tert-butyl group. mdpi.com

The tert-butoxy (B1229062) radical ((CH₃)₃CO•) is another key intermediate in the radical chemistry of tert-butyl compounds. nih.gov It can undergo processes like β-scission to form acetone (B3395972) and a methyl radical, or participate in hydrogen abstraction reactions. nih.gov While these radical processes are well-documented for various tert-butyl compounds, their specific involvement in reactions of this compound would depend on the reaction conditions favoring radical formation over ionic pathways.

The choice of solvent plays a critical role in dictating the reaction pathway and rate. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. rsc.org This property can stabilize the transition state and intermediates in an Sₙ1 reaction, thereby increasing the reaction rate. libretexts.org For example, the solvolysis of tert-butyl chloride is significantly faster in polar protic solvents. mdpi.com

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone, are good at solvating cations but less effective at solvating anions. rsc.org This can lead to a "naked," more reactive nucleophile, which often accelerates Sₙ2 reactions. ucl.ac.uk

The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N). beilstein-journals.org Studies on the solvolysis of various chloroformates and chlorothioformates have shown that the mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular ionization pathway depending on the solvent composition. mdpi.commdpi.com For instance, the solvolysis of isopropyl chlorothioformate shows a significant dependence on both solvent nucleophilicity and ionizing power, indicating a mechanism with considerable Sₙ1 character and nucleophilic solvation of the developing carbocation. mdpi.com

For this compound, a polar protic solvent would likely favor an Sₙ1-like mechanism for the cleavage of the chloromethyl group, although the instability of the primary carbocation remains a significant barrier. In contrast, a polar aprotic solvent would likely enhance the rate of an Sₙ2 reaction with a suitable nucleophile.

Kinetic Studies of Relevant Chemical Transformations

Quantitative kinetic data, such as rate constants and activation parameters, are essential for a complete understanding of reaction mechanisms. Due to the lack of specific data for this compound, we present data for analogous compounds to infer its likely kinetic behavior.

The rate constant (k) is a measure of the reaction rate, while the activation energy (Ea) represents the minimum energy required for a reaction to occur. youtube.com These parameters are typically determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation.

The hydrolysis of chloromethyl esters has been studied to understand their stability and reactivity. For example, the hydrolysis of chloromethyl dichloroacetate (B87207) in 2-butoxyethanol-water mixtures shows complex temperature dependence, with the heat capacity of activation changing sign with temperature. researchgate.net

The following tables present kinetic data for the solvolysis of related compounds, which can serve as a proxy for understanding the potential reactivity of the chloromethyl ester moiety in this compound.

Table 1: First-Order Rate Constants for Solvolysis of Isobutyl Chloroformate at 40.0 °C (Data for an analogous chloroformate ester)

| Solvent | k x 10⁵ (s⁻¹) |

| 100% EtOH | 0.832 |

| 90% EtOH | 5.09 |

| 80% EtOH | 10.4 |

| 100% MeOH | 3.12 |

| 90% MeOH | 13.9 |

| 80% MeOH | 26.5 |

| 90% Acetone | 0.444 |

| 80% Acetone | 2.14 |

| 97% TFE (w/w) | 26.4 |

| Source: Adapted from kinetic data on isobutyl chloroformate solvolysis. beilstein-journals.org |

Table 2: Activation Parameters for the Solvolysis of Isobutyl Chloroformate (Data for an analogous chloroformate ester)

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 100% EtOH | 20.3 | -14.6 |

| 80% EtOH | 19.3 | -11.6 |

| 100% MeOH | 19.4 | -14.8 |

| 97% TFE (w/w) | 22.0 | -1.5 |

| Source: Adapted from kinetic data on isobutyl chloroformate solvolysis. beilstein-journals.org |

The data in Table 1 illustrates the significant effect of the solvent on the reaction rate, with rates generally increasing in more polar aqueous-organic mixtures. Table 2 provides the activation parameters, where the enthalpy of activation (ΔH‡) is related to the energy barrier of the reaction and the entropy of activation (ΔS‡) reflects the change in orderliness of the system in the transition state. The negative entropies of activation are often indicative of a more ordered transition state, which is characteristic of bimolecular reactions. mdpi.com

Influence of Catalysis on Reaction Profiles

The reactivity of this compound can be significantly altered through the use of catalysts. The two primary sites for reaction are the chloromethyl group, which is susceptible to nucleophilic substitution, and the tert-butyl ester group, which can undergo hydrolysis or transesterification under certain conditions. The choice of catalyst can direct the reaction towards a specific pathway.

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors and can activate substrates by withdrawing electron density from a Lewis basic site. In the case of this compound, a Lewis acid could coordinate to one of the carbonyl oxygens or the chlorine atom. Coordination to a carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could facilitate the hydrolysis or transesterification of the tert-butyl ester. wikipedia.orgyoutube.com

Alternatively, coordination of a Lewis acid to the chlorine atom would polarize the C-Cl bond, making the chlorine a better leaving group and thus accelerating nucleophilic substitution at the chloromethyl carbon. youtube.com This would favor SN1-type mechanisms by stabilizing the forming carbocation or SN2-type reactions by facilitating the departure of the leaving group. wikipedia.orgyoutube.com The choice of a hard or soft Lewis acid could potentially influence the site of coordination due to the different Lewis basicities of the oxygen and chlorine atoms.

A hypothetical study could involve reacting this compound with a nucleophile in the presence of various Lewis acids, such as ZnCl₂, AlCl₃, or BF₃·OEt₂. The reaction progress and product distribution would be monitored to determine the effect of each catalyst on the reaction rate and selectivity.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.orgyoutube.com Given that this compound is an organic molecule, and many nucleophiles (e.g., inorganic salts) are water-soluble, PTC would be a highly relevant catalytic approach for its substitution reactions.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, functions by transporting the aqueous-phase nucleophile into the organic phase where it can react with the substrate. youtube.comnih.gov This overcomes the phase-separation barrier and can dramatically increase reaction rates. theaic.org For the reaction of this compound with an aqueous solution of a nucleophile like sodium azide (B81097) or potassium cyanide, the use of a phase-transfer catalyst would be expected to significantly enhance the rate of formation of the corresponding substituted product.

The table below outlines a hypothetical experimental design to investigate the influence of different catalysts on the nucleophilic substitution of this compound.

| Catalyst Type | Hypothetical Catalyst | Expected Role | Potential Outcome |

|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of the C-Cl bond by coordination to the chlorine atom. youtube.com | Increased rate of nucleophilic substitution. |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Stronger Lewis acid, may also promote side reactions like ester cleavage. wikipedia.orgtaylorandfrancis.com | Higher conversion but potentially lower selectivity. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports aqueous nucleophile into the organic phase. theaic.orgnih.gov | Facilitates reaction between immiscible reactants, leading to product formation. |

| Phase-Transfer Catalyst | 18-Crown-6 | Complexes with the cation of the nucleophilic salt, enhancing the nucleophilicity of the anion. nih.gov | Increased reaction rate, particularly with potassium salts. |

In Situ Monitoring of Reaction Progress for Mechanistic Insight

To gain a deep understanding of the reaction mechanism, including the identification of transient intermediates and the determination of kinetic parameters, in situ monitoring techniques are invaluable. These methods allow for the real-time analysis of the reaction mixture without the need for sampling and quenching, which can disturb the reaction progress. wiley.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for tracking the concentrations of reactants, products, and any observable intermediates as a function of time. wiley.commdpi.com For reactions involving this compound, ¹H NMR would be particularly useful. The distinct signals for the protons of the tert-butyl group, the methylene (B1212753) protons of the succinate backbone, and the chloromethyl protons could be monitored.

For instance, in a nucleophilic substitution reaction, the disappearance of the singlet corresponding to the chloromethyl protons (-CH₂Cl) and the appearance of a new signal for the methylene protons of the product would provide a direct measure of the reaction progress. Similarly, in a hydrolysis or transesterification reaction, changes in the chemical shift and integration of the tert-butyl signal would be indicative of the transformation of the ester group. By acquiring spectra at regular intervals, detailed kinetic profiles can be constructed. mdpi.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy monitors the vibrational modes of molecules and is highly sensitive to changes in functional groups. youtube.com For this compound, the strong carbonyl (C=O) stretching vibrations of the ester groups would be prominent features in the IR spectrum. Any reaction involving the ester moiety would lead to a shift in the position or a change in the intensity of these bands. Furthermore, the C-Cl stretching vibration of the chloromethyl group, although weaker, could also be monitored to follow the progress of substitution reactions. The high temporal resolution of in situ FTIR makes it particularly well-suited for studying fast reactions and detecting short-lived intermediates. youtube.com

The following table summarizes how in situ spectroscopic techniques could be applied to study the reactions of this compound.

| Technique | Observable Change | Mechanistic Information Gained |

|---|---|---|

| In Situ ¹H NMR | Decrease in the integration of the -CH₂Cl signal and appearance of a new product signal. | Reaction kinetics of nucleophilic substitution, identification of stable intermediates. wiley.commdpi.com |

| In Situ ¹H NMR | Change in the chemical shift or disappearance of the tert-butyl signal. | Monitoring of ester hydrolysis or transesterification. |

| In Situ FTIR | Shift in the C=O stretching frequency. | Detection of changes in the electronic environment of the ester groups, indicating reaction at these sites. youtube.com |

| In Situ FTIR | Disappearance of the C-Cl stretching vibration. | Confirmation of nucleophilic substitution at the chloromethyl group. |

By combining the use of catalysis with in situ monitoring, a comprehensive picture of the reaction mechanisms of this compound can be developed. This knowledge is essential for the rational design of synthetic routes that utilize this compound as a building block.

Advanced Spectroscopic Characterization Techniques for Tert Butyl Chloromethyl Succinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous characterization of tert-butyl (chloromethyl) succinate (B1194679). By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the complete proton and carbon skeleton of the molecule. The presence of a tert-butyl group often yields sharp and intense signals, which can be a useful probe for NMR studies. nih.gov

Proton Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum of tert-butyl (chloromethyl) succinate provides precise information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by four distinct signals, each corresponding to a unique proton group within the molecule.

The chloromethyl protons (Cl-CH₂-O) are expected to appear at the most downfield position (highest chemical shift) due to the strong deshielding effects of the adjacent oxygen and chlorine atoms. The two methylene (B1212753) groups of the succinate backbone (-CH₂-CH₂) appear as two distinct triplets, as each is coupled to the other. The signal for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) typically appears as a sharp singlet in the upfield region, a characteristic feature for this group. chemicalbook.comdocbrown.info The integration of these signals corresponds to a proton ratio of 2:2:2:9.

Table 1: Predicted 1H NMR Data for this compound Predicted data based on analogous structures and chemical shift theory.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet (s) | N/A | 9H |

| -C(=O)CH ₂- | ~2.65 | Triplet (t) | ~6.7 | 2H |

| -CH ₂C(=O)- | ~2.80 | Triplet (t) | ~6.7 | 2H |

| Cl-CH ₂-O- | ~5.75 | Singlet (s) | N/A | 2H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum complements the 1H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected.

The two carbonyl carbons (C=O) of the ester groups are the most deshielded, appearing far downfield. The carbon of the chloromethyl group (Cl-CH₂-O) is also significantly downfield due to the attached electronegative atoms. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups have characteristic chemical shifts. nih.gov The two methylene carbons of the succinate backbone can be distinguished based on their proximity to either the chloromethyl ester or the tert-butyl ester.

Table 2: Predicted 13C NMR Data for this compound Predicted data based on analogous structures and chemical shift theory.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28.1 |

| -C(=O)C H₂- | ~29.0 |

| -C H₂C(=O)- | ~30.5 |

| C l-CH₂-O- | ~67.0 |

| -C (CH₃)₃ | ~81.5 |

| -C (=O)O-C(CH₃)₃ | ~171.0 |

| -C (=O)O-CH₂Cl | ~172.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the two methylene triplets of the succinate backbone (~2.65 ppm and ~2.80 ppm), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating the signals from the 1H and 13C NMR spectra. For instance, the proton signal at ~5.75 ppm would correlate to the carbon signal at ~67.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key correlations would include:

The protons of the tert-butyl group (~1.45 ppm) showing a correlation to the quaternary carbon (~81.5 ppm) and the adjacent carbonyl carbon (~171.0 ppm).

The protons of the chloromethyl group (~5.75 ppm) showing a correlation to its adjacent carbonyl carbon (~172.5 ppm).

The methylene protons of the succinate chain showing correlations to both carbonyl carbons, confirming the succinate core structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an excellent technique for purity assessment and structural analysis. nih.gov A sample of this compound analyzed by LC-MS would typically show a primary peak in the chromatogram.

The mass spectrum, often using electrospray ionization (ESI), would be expected to show the protonated molecular ion [M+H]⁺. Depending on the conditions, sodium [M+Na]⁺ or other adducts might also be observed. Tandem MS (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing valuable structural data. researchgate.net Common fragmentation pathways for esters include neutral losses and cleavage at the ester linkages. libretexts.org

Table 3: Predicted LC-MS and MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 223.07 | Protonated Molecular Ion |

| [M+Na]⁺ | 245.05 | Sodium Adduct |

| [M-C₄H₈+H]⁺ | 167.02 | Fragment from loss of isobutylene |

| [C₄H₉]⁺ | 57.07 | tert-Butyl carbocation |

| [M-CH₂Cl+H]⁺ | 174.05 | Fragment from loss of chloromethyl group |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule with high confidence. nih.gov For this compound (C₉H₁₅ClO₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Identity | Calculated Exact Mass (Da) |

| [C₉H₁₆ClO₄]⁺ | Protonated Molecular Ion [M+H]⁺ | 223.0732 |

| [C₉H₁₅ClNaO₄]⁺ | Sodium Adduct [M+Na]⁺ | 245.0551 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized from a solution, which typically allows for the observation of the intact molecular ion with minimal fragmentation, providing clear molecular weight information.

For this compound (C₉H₁₅ClO₄, Molecular Weight: 222.66 g/mol ), analysis via ESI-MS in positive ion mode would be expected to yield protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The high-resolution mass of the monoisotopic molecule is 222.0659 g/mol . nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed by inducing collision-induced dissociation (CID) on a selected precursor ion. This process provides valuable structural information by generating characteristic fragment ions. The fragmentation pathways are predictable based on the structure of the molecule, which contains two ester functional groups and a labile chloromethyl group.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted Ion | m/z (monoisotopic) | Description |

|---|---|---|

| [C₉H₁₅ClO₄+H]⁺ | 223.0732 | Protonated Molecule |

| [C₉H₁₅ClO₄+Na]⁺ | 245.0551 | Sodium Adduct |

| [C₅H₇O₄]⁻ | 131.0344 | Loss of tert-butyl cation and chloromethyl radical |

| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |

This interactive table outlines the primary ions anticipated during the ESI-MS analysis of this compound, offering insights into its structural components.

Chromatographic Analysis Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other derivatives, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. usc.edu For a compound like this compound, which possesses moderate polarity, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The tert-butyl group in the molecule provides significant non-polar character, leading to good retention on a C18 or C8 column. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would likely be employed to ensure efficient separation and good peak shape. Detection is commonly achieved using a UV detector, as the ester carbonyl groups exhibit absorbance in the low UV region. researchgate.net

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Elution | Gradient (e.g., 50% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C. nih.govvictoria.ac.nz |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

This interactive table details a standard set of starting conditions for developing a robust HPLC method for the separation and quantification of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. pharmatutor.org This results in substantially higher efficiency, resolution, and speed compared to traditional HPLC. rachelmonsef.comtaylorandfrancis.com A method developed for HPLC can often be transferred to a UPLC system to achieve significant improvements in performance.

The primary advantage of using UPLC for the analysis of this compound is the reduction in analysis time and solvent consumption, which increases sample throughput and lowers operational costs. pharmatutor.org The higher pressure capabilities of UPLC systems are necessary to effectively run the smaller particle size columns. rachelmonsef.com The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the preferred mode.

Table 3: UPLC Method Parameters for High-Throughput Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% B to 95% B over 3 minutes) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) or UV at ~210 nm. elsevierpure.com |

| Injection Volume | 2 µL |

This interactive table presents a typical UPLC configuration designed for rapid and highly efficient analysis of this compound, highlighting the key differences from a standard HPLC setup.

Other Advanced Spectroscopic Approaches

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. docbrown.info For this compound, the IR spectrum would be characterized by absorption bands corresponding to its key structural features.

The most prominent peaks would arise from the stretching vibrations of the two carbonyl (C=O) groups of the ester functionalities. Due to the slightly different electronic environments of the tert-butyl ester and the chloromethyl ester, these C=O stretching bands might appear as a single broad peak or two closely spaced, resolved peaks. Other significant absorptions include C-H stretching and bending from the alkyl portions, C-O stretching from the ester linkages, and a characteristic absorption for the C-Cl bond.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| C-H (sp³) | Stretching | 2950-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C-H (Alkyl) | Bending | 1470-1365 |

| C-O (Ester) | Stretching | 1300-1000 |

This interactive table summarizes the key IR absorption bands that can be used to confirm the presence of the principal functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The chromophores in this compound are the two ester carbonyl groups.

These carbonyl groups contain non-bonding electrons (n) and pi (π) electrons. The primary electronic transition observable for simple, non-conjugated esters is the n → π* transition. This transition is typically weak (low molar absorptivity) and occurs in the UV region. The λmax (wavelength of maximum absorbance) for the n → π* transition of an ester carbonyl group is expected to be in the range of 205-215 nm. The compound is not expected to absorb in the visible region of the spectrum. The Beer-Lambert law can be applied to use UV-Vis spectroscopy for quantitative analysis, provided a suitable wavelength with sufficient absorbance is chosen. libretexts.org

Table 5: Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|

This table indicates the expected electronic transition and corresponding wavelength of maximum absorbance for the ester chromophores in this compound.

Computational Chemistry and Theoretical Studies of Tert Butyl Chloromethyl Succinate

Molecular Modeling and Electronic Structure Calculations: An Unwritten Chapter

Detailed molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-butyl (chloromethyl) succinate (B1194679), such studies would provide invaluable insights into its geometry, stability, and electronic distribution. However, no specific research applying these techniques to this compound has been published.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity of chemical compounds. By calculating various electronic properties, DFT can identify sites within a molecule that are susceptible to nucleophilic or electrophilic attack. In the context of tert-butyl (chloromethyl) succinate, DFT calculations could elucidate the influence of the tert-butyl and chloromethyl groups on the reactivity of the succinate backbone. At present, no such DFT studies specifically targeting this molecule are available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. An analysis of the HOMO and LUMO of this compound would provide a clear picture of its electronic frontiers and predict its behavior in chemical reactions. Regrettably, no such analysis for this specific molecule has been documented.

Prediction of Reactivity and Reaction Pathways through Computational Methods: A Path Untrodden

Computational methods are instrumental in predicting the likely pathways of chemical reactions, offering a theoretical framework to complement experimental studies. For this compound, these methods could be used to explore its degradation, synthesis, and reaction with other chemical species.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms. By identifying the high-energy intermediates that connect reactants to products, chemists can gain a detailed understanding of the reaction's kinetics and feasibility. For reactions involving this compound, the computational characterization of transition states would be invaluable. This area of research, however, remains uninvestigated for this compound.

Reaction Mechanism Simulations

Simulating reaction mechanisms provides a dynamic view of how chemical transformations occur at the molecular level. These simulations can reveal the step-by-step process of bond breaking and formation, offering insights that are often difficult to obtain through experimental means alone. The simulation of reaction mechanisms for this compound, such as its hydrolysis or nucleophilic substitution, would be a significant contribution to its chemical understanding. As of now, no such simulations have been reported in the scientific literature.

Conformational Analysis and Intermolecular Interactions

Detailed explorations into the three-dimensional structure and non-covalent interactions of this compound are not currently available in peer-reviewed literature.

Molecular Dynamics Simulations for Conformational Space Exploration

No studies employing molecular dynamics (MD) simulations to explore the conformational landscape of this compound have been identified. Such research would be valuable for understanding the flexibility of the molecule, the rotational barriers of its single bonds, and the preferred spatial arrangements of its ester and chloromethyl functional groups. However, this specific area remains uninvestigated.

Non-Covalent Interaction Analysis in Solution and Solid State

A formal analysis of the non-covalent interactions (such as hydrogen bonds, halogen bonds, and van der Waals forces) governing the behavior of this compound in either the solution or solid-state is absent from current scientific records. While the compound is used in synthetic chemistry, its crystallographic structure and the specific intermolecular forces that dictate its packing and solution-phase behavior have not been the subject of dedicated study.

Cheminformatics Approaches to Compound Derivatization and Property Prediction

The application of modern cheminformatics techniques to this compound for the purposes of analogue design and property prediction is not documented. The compound is mentioned in patents as a reagent for creating prodrugs or other inhibitors, but it has not been the focus of computational modeling itself. google.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published Quantitative Structure-Activity Relationship (QSAR) models where this compound has been used as a scaffold or as part of a training set to predict biological activity or other properties. The development of such models is contingent on having a dataset of related compounds with measured activities, which does not appear to exist for this specific chemical class.

Virtual Screening and Library Design for Analogues

No research is available that describes the use of this compound as a starting point or fragment for virtual screening campaigns or for the computational design of chemical libraries. Its utility has been demonstrated in practical synthesis, but not as a foundational element in computational drug discovery or materials science projects. google.comgoogle.com

Derivatives and Analogues of Tert Butyl Chloromethyl Succinate

Mono- and Di-tert-butyl Succinate (B1194679) Derivatives: Synthesis and Applications

The mono- and di-tert-butyl esters of succinic acid are fundamental building blocks in the synthesis of more complex molecules. Their preparation and subsequent chemical transformations are of considerable interest in both academic and industrial research.

Mono-tert-butyl succinate as a Building Block

Mono-tert-butyl succinate, a molecule featuring one protected carboxylic acid and one free carboxylic acid, is a valuable intermediate in targeted organic synthesis. Its differential reactivity allows for selective chemical modifications at the free carboxyl group.

One common method for the preparation of mono-tert-butyl succinate involves the reaction of succinic anhydride (B1165640) with tert-butanol (B103910). A reported synthesis describes refluxing a mixture of succinic anhydride and N-hydroxysuccinimide in the presence of dimethylaminopyridine and triethylamine (B128534) in tert-butanol and toluene (B28343). google.comresearchgate.netsigmaaldrich.comchemicalbook.com This approach provides a reliable route to the desired mono-ester. Another method involves the direct reaction of succinic anhydride with tert-butanol, which can yield the monoester. researchgate.net

The utility of mono-tert-butyl succinate as a synthetic precursor is demonstrated in its use for the preparation of various compounds. For instance, it is a key reagent in the synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP) and the H3K9TSu (histone H3 lysine (B10760008) 9 thiosuccinyl) peptide. researchgate.netsigmaaldrich.com It has also been employed in the preparation of tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. sigmaaldrich.com Furthermore, mono-tert-butyl succinate serves as a reagent for the synthesis of fluorinated β2- and β3-amino acids and acts as an inhibitor of α-chymotrypsin. chemicalbook.com

The free carboxylic acid group of mono-tert-butyl succinate can be readily activated and coupled with a variety of nucleophiles, while the tert-butyl ester remains intact, providing a protected handle for further transformations or for influencing the solubility and reactivity of the molecule.

Table 1: Synthesis and Applications of Mono-tert-butyl succinate

| Synthetic Method | Reagents | Key Applications | Reference |

|---|---|---|---|

| Ring-opening of succinic anhydride | Succinic anhydride, tert-butanol, N-hydroxysuccinimide, dimethylaminopyridine, triethylamine, toluene | Synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP), H3K9TSu peptide, fluorinated amino acids | google.comresearchgate.netsigmaaldrich.comchemicalbook.com |

| Direct esterification | Succinic anhydride, tert-butanol | Intermediate for α-chymotrypsin inhibitors | chemicalbook.com |

Di-tert-butyl succinate and its Synthetic Preparations

Di-tert-butyl succinate, with both carboxylic acid groups of succinic acid protected as tert-butyl esters, is another important derivative. Its synthesis is often achieved through the proton-catalysed esterification of succinic acid or its anhydride with isobutene.

A patented process describes the reaction of succinic acid or succinic anhydride with isobutene in the presence of a water-containing acid esterification catalyst, specifically sulfuric acid at a concentration of not more than 95% by weight. wikipedia.orggoogle.com This method is reported to proceed with reduced heat evolution and results in high yield and purity of the di-tert-butyl succinate. wikipedia.orggoogle.com The reaction is typically carried out in an autoclave at temperatures ranging from 263 to 333 K and pressures from (1×10^5^) to (25×10^5^) Pa. wikipedia.orggoogle.com The product can be purified by distillation under vacuum. wikipedia.org

Another approach involves the use of tetrabutyl titanate as a catalyst for the synthesis of poly(butylene succinate), where di-tert-butyl succinate can be considered a monomeric analogue. mdpi.com While focused on polymerization, the underlying esterification chemistry is relevant. Additionally, di-tert-butyl dicarbonate (B1257347) can be synthesized from di-tert-butyl tricarbonate, which is prepared from potassium tert-butoxide and carbon dioxide, followed by reaction with phosgene. orgsyn.org This highlights alternative routes to di-tert-butyl esters.

Di-tert-butyl succinate is utilized in various chemical reactions, including the Stobbe condensation with ketones. chemicalbook.com Its stability under various conditions, coupled with the ease of removal of the tert-butyl protecting groups, makes it a valuable tool in multi-step organic syntheses.

Table 2: Synthetic Preparations of Di-tert-butyl succinate

| Starting Material | Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Succinic acid or succinic anhydride | Isobutene | Aqueous sulfuric acid (<95%) | High | wikipedia.orggoogle.com |

| Di-tert-butyl tricarbonate | - | 1,4-diazabicyclo[2.2.2]octane (Dabco) | 80-91% | orgsyn.org |

Chloromethyl Ester Analogues with Varied Carboxylic Acid Backbones

The chloromethyl ester functionality is a key reactive handle in tert-butyl (chloromethyl) succinate. Analogues with different carboxylic acid backbones are synthesized to modulate properties such as reactivity, solubility, and steric hindrance.

Synthesis of Related Chloromethyl Esters

The synthesis of chloromethyl esters can be achieved through several methods. A common approach involves the reaction of a carboxylic acid chloride with formaldehyde (B43269) or a formaldehyde donor. For instance, α,β-unsaturated carboxylic acid chloromethyl esters are produced by reacting the corresponding acid chloride with formaldehyde in the presence of a catalytic amount of ferric chloride or stannic chloride, with yields reported to be in the range of 65-70%. google.com

Another versatile method for synthesizing chloromethyl esters, particularly for sensitive carboxylic acids, is the use of chloromethyl chlorosulfate (B8482658). This reagent has been shown to be effective under phase-transfer conditions.

A more recent and green approach involves the use of dichloromethane (B109758) (DCM) as a C1 source for the synthesis of methylene (B1212753) diesters from carboxylic acids or aldehydes with tert-butyl hydroperoxide (TBHP) in water. rsc.org This method provides good to excellent yields for both aliphatic and aromatic methylene diesters. rsc.org Similarly, 2-chloroethyl and 3-chloropropyl esters can be obtained from 1,2-dichloroethane (B1671644) and 1,3-dichloropropane, respectively. rsc.org

For dicarboxylic acids, selective mono-esterification can be challenging. However, methods have been developed for the carboxylation of bis(pyrazol-1-yl)alkanes with oxalyl chloride to yield dicarboxylic acid derivatives, which can then be converted to their corresponding esters. nih.gov The synthesis of diesters from 5-(chloromethyl)furfural (CMF) has also been reported, where the chloromethyl group is reacted with the triethylammonium (B8662869) salt of a carboxylic acid. rsc.org

Comparative Reactivity Studies

The reactivity of chloromethyl esters is primarily dictated by the lability of the carbon-chlorine bond in nucleophilic substitution reactions. The nature of the carboxylic acid backbone can influence this reactivity through steric and electronic effects.

Generally, the reactivity of alkyl halides in S_N2 reactions follows the order R-I > R-Br > R-Cl. jk-sci.com Chloromethyl esters, being primary alkyl chlorides, are expected to be reactive towards a variety of nucleophiles. The rate of nucleophilic acyl substitution reactions is influenced by the stability of the leaving group, with weaker bases being better leaving groups. libretexts.org

In the context of chloromethyl esters with different carboxylic acid backbones, an electron-withdrawing group on the acid moiety would be expected to increase the electrophilicity of the carbonyl carbon, but the primary site of nucleophilic attack for many reagents is the chloromethyl carbon. However, the nature of the R group in RCOOCH₂Cl can influence the stability of the transition state in S_N2 reactions at the chloromethyl carbon. For example, in the synthesis of diesters from 5-(chloromethyl)furfural (CMF), it was observed that oxidation of the aldehyde group to an ester significantly alters the reactivity of the chloromethyl group, making it less susceptible to substitution by alcohols at lower temperatures. rsc.org

The reactivity of different chloromethyl esters can be compared by studying their reaction rates with a common nucleophile under identical conditions. For instance, comparing the rate of reaction of chloromethyl acetate, chloromethyl propionate, and chloromethyl benzoate (B1203000) with a nucleophile like iodide or azide (B81097) would provide quantitative data on the influence of the carboxylic acid backbone. While specific comparative studies on a homologous series of chloromethyl esters are not extensively detailed in the provided search results, the general principles of nucleophilic substitution suggest that steric hindrance from a bulkier carboxylic acid backbone would decrease the rate of S_N2 reactions. masterorganicchemistry.com

Phosphorylated Analogues and Their Chemical Applications

The introduction of a phosphorus-containing group, such as a phosphonate (B1237965), in place of the chloro- or carboxyl- group of this compound leads to a class of compounds with distinct chemical properties and potential applications.

A primary method for the synthesis of phosphonate esters from alkyl halides is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comnih.govyoutube.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, such as a chloromethyl group, to form a phosphonate ester. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comnih.govyoutube.com The reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion. jk-sci.com Primary alkyl halides, like the chloromethyl group in the target analogues, are well-suited for this reaction. jk-sci.com

Therefore, a phosphorylated analogue of this compound could be synthesized by reacting it with a trialkyl phosphite. The resulting product would be a tert-butyl (dialkoxyphosphorylmethyl) succinate. The tert-butyl ester group is generally stable under the conditions of the Arbuzov reaction.

Phosphonosuccinic acid and its derivatives have been investigated for various applications. They have been shown to exhibit an excellent action on calcium metabolism, making them suitable for the treatment of diseases of the skeletal system. rsc.org These compounds can also be used in the therapy of urolithiasis and for the prevention of heterotopic ossifications. rsc.org

The synthesis of phosphonate esters can also be achieved through other methods, such as the condensation of alcohols with methyl phosphonates followed by selective demethylation. google.com Furthermore, methods for the synthesis of phosphonate esters on a solid support have been developed, allowing for the creation of libraries of compounds for screening pharmacological activity. google.com

The chemical applications of these phosphorylated analogues are broad. The phosphonate group can act as a mimic of a phosphate (B84403) or carboxylate group in biological systems, leading to potential applications as enzyme inhibitors. The synthesis of phosphonate analogues of amino acids has been a significant area of research. nih.gov The presence of the tert-butyl ester in these molecules can modulate their solubility and cell permeability, which is an important consideration in the design of bioactive compounds.

Di-tert-butyl (chloromethyl) phosphate: Synthesis and Role as Alkylating Agent

Di-tert-butyl (chloromethyl) phosphate is a pivotal reagent in medicinal chemistry, primarily utilized for the preparation of phosphono-oxymethyl prodrugs. google.comacs.org These prodrugs are designed to enhance the physicochemical and biopharmaceutical properties of parent drug molecules, such as improving aqueous solubility. acs.orgacs.org

The synthesis of di-tert-butyl (chloromethyl) phosphate has been the subject of process development to improve efficiency and yield. A notable method involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS). acs.orgacs.orgfigshare.com This process has been optimized to achieve high yields, with some studies reporting up to a 90% solution yield through the careful selection of a base, a phase-transfer catalyst (PTC), and a stabilizing additive to minimize the decomposition of CMCS. acs.orgfigshare.com An older method involved the reaction of silver di-tert-butylphosphate with chloroiodomethane. google.com

A two-step process to produce the precursor DTBPP starts from phosphorus trichloride (B1173362) (PCl₃) and utilizes a hydrogen peroxide/catalytic potassium iodide mediated oxidation of di-tert-butyl phosphite, affording DTBPP in an 81% yield with high purity. acs.orgacs.orgfigshare.com

Table 1: Synthesis of Di-tert-butyl (chloromethyl) phosphate and its Precursor

| Starting Materials | Product | Reagents and Conditions | Yield | Reference |

| Di-tert-butyl phosphite | Di-tert-butyl potassium phosphate (DTBPP) | H₂O₂/catalytic KI | 81% | acs.orgacs.orgfigshare.com |

| Di-tert-butyl potassium phosphate (DTBPP), Chloromethyl chlorosulfate (CMCS) | Di-tert-butyl (chloromethyl) phosphate | Base, Phase-Transfer Catalyst (PTC) | 90% (solution yield) | acs.orgfigshare.com |

| Potassium di-tert-butylphosphate, Chloromethyl chlorosulfate | Di-tert-butyl (chloromethyl) phosphate | Sodium carbonate, Tetrabutylammonium (B224687) sulfate (B86663), Dichloromethane | 88-92% | google.com |

As an alkylating agent, di-tert-butyl (chloromethyl) phosphate is employed to introduce a phosphono-oxymethyl group onto nucleophilic moieties, such as hydroxyl or amino groups, on a parent drug molecule. google.com This alkylation reaction is a key step in the formation of many phosphono-oxymethyl prodrugs. acs.org The di-tert-butyl protecting groups on the phosphate can be readily removed under acidic conditions to yield the active phosphonic acid. google.com

Structure-Reactivity Relationships in Phosphorylated Chloromethyl Esters

The reactivity of phosphorylated chloromethyl esters is a critical factor in their utility as prodrugs, as the rate of cleavage of the phosphate group and the subsequent release of the active drug are key to their therapeutic efficacy. The structure of the ester, particularly the nature of the protecting groups on the phosphate and the substituents on the chloromethyl chain, significantly influences this reactivity.

Generally, the hydrolysis of phosphono-oxymethyl prodrugs is catalyzed by enzymes such as alkaline phosphatase. acs.org The rate of this enzymatic conversion is dependent on the structure of the prodrug. For instance, the presence of bulky tert-butyl groups on the phosphate moiety can influence the interaction with the enzyme's active site.

The chemical stability of these esters is also a crucial consideration. The hydrolysis of these compounds can be influenced by the electronic and steric effects of the substituents. For example, replacing the tert-butyl groups with other alkyl or aryl groups can alter the electrophilicity of the phosphorus atom and the stability of the leaving group, thereby affecting the rate of hydrolysis.

The reactivity of the chloromethyl group itself is subject to the electronic environment created by the phosphate ester. The phosphate group acts as an effective leaving group, facilitating nucleophilic substitution reactions at the chloromethyl carbon. This reactivity is essential for its function as an alkylating agent in prodrug synthesis.

Emerging Research Directions and Future Perspectives for Tert Butyl Chloromethyl Succinate

Integration into Complex Molecular Architectures and Advanced Materials

The bifunctional nature of tert-Butyl (chloromethyl) succinate (B1194679) makes it an excellent candidate for integration into sophisticated molecular designs, from long-chain polymers to intricately ordered supramolecular structures.